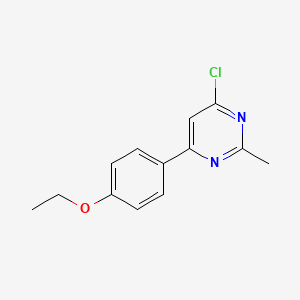

4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine

Beschreibung

4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chloro group at position 4, a 4-ethoxyphenyl substituent at position 6, and a methyl group at position 2.

Eigenschaften

IUPAC Name |

4-chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-3-17-11-6-4-10(5-7-11)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVERNOJNKXRSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrimidine Core Formation via β-Keto Ester and Amidines

A robust approach to pyrimidine synthesis involves the condensation of β-keto esters with amidines or urea compounds under heating in high boiling solvents without strong acid or base catalysts. This method yields 4-hydroxy-substituted pyrimidines, which can be further functionalized.

- Reaction Conditions: Heating at 120–160 °C in solvents such as dimethylformamide (DMF), dimethylacetamide (DMAC), or methyl sulfoxide (DMSO).

- Molar Ratios: Carbamide or amidine compounds to β-keto ester in a ratio of 1.0–1.5:1.0.

- Advantages: Mild reaction conditions, no strong acids/bases, high yields (up to ~87%), and straightforward work-up by cooling crystallization and filtration.

Example: Preparation of 2-methyl-4-hydroxy-6-methylpyrimidine with methyl acetoacetate and a suitable amidine in DMF at 120 °C for 6 hours yielded 87% product with a melting point of 194–196 °C.

Installation of the 6-(4-Ethoxyphenyl) Group

The 6-position substitution with a 4-ethoxyphenyl group can be introduced via nucleophilic aromatic substitution or by using pre-functionalized β-keto esters bearing the 4-ethoxyphenyl moiety.

- Nucleophilic Aromatic Substitution: Reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature selectively replaces the chlorine at the 6-position with an ethoxy group, demonstrating the feasibility of ethoxy substitution on pyrimidine rings.

- Using 4-Ethoxyphenyl-Substituted β-Keto Esters: The β-keto ester containing the 4-ethoxyphenyl substituent is reacted with amidines to form the pyrimidine ring bearing the 6-(4-ethoxyphenyl) group directly.

Preparation of 4-Ethoxyphenyl Precursors

The 4-ethoxyphenyl substituent is commonly introduced via the preparation of intermediates such as 2-(4-ethoxyphenyl)-2-methylpropanol or related esters:

- Reduction of 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester using a borohydride/metal salt system (e.g., potassium borohydride with lithium chloride) in ethanol solvent.

- Reaction Conditions: 30–60 °C for 1–3 hours, followed by acid quenching, solvent recovery, extraction, and drying.

- Yield: High yields around 86–87% with product purity over 98%.

- Advantages: Mild, cost-effective, environmentally friendly, and suitable for industrial scale-up.

Summary Table of Key Preparation Steps

| Step | Reactants/Conditions | Product/Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrimidine core formation | β-keto ester + amidine, DMF, 120–160 °C, 6 h | 4-hydroxy-substituted pyrimidine | ~87 | No acid/base catalyst needed |

| Chlorination at 4-position | 2-amino-4-hydroxy-6-methylpyrimidine + POCl3, 100 °C, 4 h | 4-chloro-6-methylpyrimidine | 61 | Followed by neutralization and recrystallization |

| 6-(4-ethoxyphenyl) substitution | 4,6-dichloropyrimidine + sodium ethoxide, EtOH, 20 °C, 2 h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | Demonstrates selective substitution at 6-position |

| Preparation of 4-ethoxyphenyl precursor | 2-(4-ethoxyphenyl)-2-methylpropionic ester + KBH4/LiCl, EtOH, 30–60 °C, 1–3 h | 2-(4-ethoxyphenyl)-2-methylpropanol | ~87 | Industrially viable, high purity |

Research Findings and Analysis

- The high boiling solvent method for pyrimidine ring synthesis avoids harsh reagents and provides good yields, making it attractive for scale-up.

- Chlorination with POCl3 is a classical and reliable method for converting hydroxy groups to chloro substituents on pyrimidines, though yields may be moderate and require careful work-up.

- The selective nucleophilic substitution at the 6-position with ethoxy groups demonstrates the electronic control in pyrimidine chemistry, enabling tailored functionalization.

- The borohydride/metal salt reduction system for preparing 4-ethoxyphenyl intermediates is efficient and environmentally favorable, supporting industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions used.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of different substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound may be used to study the effects of pyrimidine derivatives on biological systems. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its derivatives may exhibit biological activities that make them candidates for therapeutic agents.

Industry: In the industrial sector, 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied and the specific derivatives being used.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Properties of Selected Pyrimidines

Key Observations :

- Biological Activity: Substituents at position 6 significantly influence activity. For example, Wy-14,643 and YS-121, which have 2,3-dimethylphenylamino and thio-acid groups, exhibit hepatocarcinogenic and PPAR-agonistic effects, respectively. In contrast, the ethoxyphenyl group in the target compound may favor different biological targets .

Pharmacological and Toxicological Profiles

Structural Similarity and Diversity

Table 2: Similarity Scores of Selected Analogs (Based on )

| Compound Name | Similarity Score (0–1) | Notable Differences |

|---|---|---|

| 4-Chloro-2-methyl-6-phenylpyrimidine | 0.83 | Phenyl vs. ethoxyphenyl at C6 |

| 4-Chloro-6-isopropylpyrimidin-2-amine | 0.81 | Isopropyl and amine vs. ethoxyphenyl and methyl |

| 2,4-Dichloro-6-phenylpyrimidine | 0.79 | Additional chloro at C4 |

Implications : Higher similarity scores (e.g., 0.83) correlate with shared synthetic routes and reactivity, while lower scores reflect divergent applications (e.g., 4-Chloro-6-(2-ethylimidazol-1-yl)-2-methylpyrimidine in antipsychotic research; ).

Biologische Aktivität

4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in pharmacology and agrochemistry, as well as detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is C13H14ClN3O. The compound features a pyrimidine ring substituted with a chlorine atom and an ethoxyphenyl group, which significantly influences its biological properties.

The biological activity of 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to the modulation of enzyme activities and interference with cellular signaling pathways. The compound may inhibit key enzymes involved in various biochemical processes, including:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

- Signal Transduction Interference : The compound may disrupt signaling pathways that are essential for cell proliferation and survival.

Antimicrobial Activity

Research indicates that 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine exhibits significant antimicrobial properties. Studies have reported the following findings:

- Antibacterial Activity : The compound has demonstrated potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0195 mg/mL to 0.25 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

- Antifungal Activity : It also shows antifungal effects against Candida albicans, with MIC values reported at approximately 0.039 mg/mL .

Anticancer Properties

In addition to its antimicrobial effects, the compound has been investigated for its anticancer potential:

- Cytotoxicity : In vitro studies have shown that 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and AGS (gastric cancer), with IC50 values ranging from 53 µM to 80 µM .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine. The results indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its use as a potential therapeutic agent .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer drug .

- Enzyme Inhibition Study : Research exploring the mechanism of action revealed that the compound effectively inhibits COX enzymes, leading to reduced inflammatory responses in vitro .

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood or glovebox if volatile byproducts (e.g., HCl) are generated. Use filter-tip pipettes to prevent cross-contamination. Post-experiment, segregate halogenated waste and dispose via certified hazardous waste services. These protocols align with safety guidelines for structurally similar chlorinated pyrimidines .

Q. What synthetic routes are commonly employed to prepare 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine?

- Methodological Answer : A typical approach involves: (i) Condensation of 4-ethoxyphenylacetamide with a chlorinated pyrimidine precursor (e.g., 4,6-dichloro-2-methylpyrimidine) under basic conditions. (ii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Key steps mirror methods used for analogous compounds, such as chlorination with POCl₃ and nucleophilic substitution .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at C6, methyl at C2). Chlorine atoms induce deshielding in adjacent protons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- Elemental Analysis : Validate C, H, N, Cl content.

These techniques are standard for pyrimidine derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of 4-Chloro-6-(4-ethoxyphenyl)-2-methylpyrimidine?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths/angles (e.g., C-Cl: ~1.73 Å, C-N: ~1.33 Å) and dihedral angles between the pyrimidine core and substituents. For example, the ethoxyphenyl group may tilt ~12–15° relative to the pyrimidine plane, as seen in structurally similar compounds .

Q. What strategies optimize reaction yields when introducing electron-withdrawing groups to the pyrimidine core?

- Methodological Answer :

- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Activate the pyrimidine ring via Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Monitor reaction progress with TLC (Rf ~0.5 in 3:7 EtOAc/hexane).

Substituent effects are critical; chloro groups deactivate the ring, requiring harsher conditions compared to methyl/ethoxy substituents .

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC) to assign coupling patterns and resolve overlapping signals.

- Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* basis set).

- Use X-ray data as a reference for spatial arrangement of substituents .

Q. What biological screening approaches are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution).

- Enzyme Inhibition : Screen against kinases or dihydrofolate reductase (DHFR) using fluorescence-based assays.

Pyrimidine derivatives often target nucleotide biosynthesis pathways, as seen in related compounds like pyrimethamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.